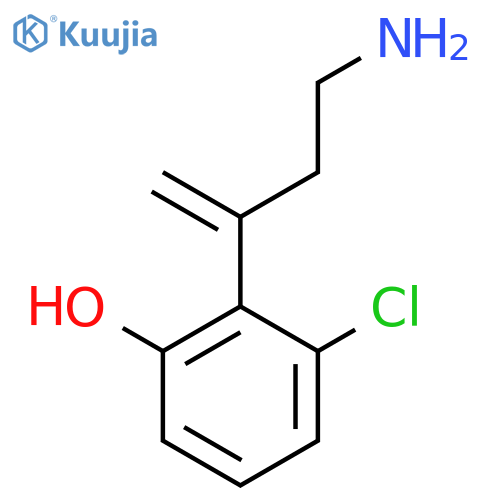

Cas no 2229022-08-4 (2-(4-aminobut-1-en-2-yl)-3-chlorophenol)

2-(4-aminobut-1-en-2-yl)-3-chlorophenol 化学的及び物理的性質

名前と識別子

-

- 2-(4-aminobut-1-en-2-yl)-3-chlorophenol

- EN300-1975967

- 2229022-08-4

-

- インチ: 1S/C10H12ClNO/c1-7(5-6-12)10-8(11)3-2-4-9(10)13/h2-4,13H,1,5-6,12H2

- InChIKey: CAKAEKQGFTWCGQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C(=C)CCN)O

計算された属性

- せいみつぶんしりょう: 197.0607417g/mol

- どういたいしつりょう: 197.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 46.2Ų

2-(4-aminobut-1-en-2-yl)-3-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1975967-5.0g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 5g |

$3728.0 | 2023-05-31 | ||

| Enamine | EN300-1975967-2.5g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-1975967-0.5g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1975967-0.05g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1975967-0.1g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 0.1g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-1975967-1.0g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 1g |

$1286.0 | 2023-05-31 | ||

| Enamine | EN300-1975967-5g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 5g |

$3728.0 | 2023-09-16 | ||

| Enamine | EN300-1975967-10.0g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 10g |

$5528.0 | 2023-05-31 | ||

| Enamine | EN300-1975967-0.25g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1975967-1g |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol |

2229022-08-4 | 1g |

$1286.0 | 2023-09-16 |

2-(4-aminobut-1-en-2-yl)-3-chlorophenol 関連文献

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

2-(4-aminobut-1-en-2-yl)-3-chlorophenolに関する追加情報

Introduction to 2-(4-aminobut-1-en-2-yl)-3-chlorophenol (CAS No. 2229022-08-4)

2-(4-aminobut-1-en-2-yl)-3-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 2229022-08-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of an amino-substituted butenyl group and a chlorophenolic core, has garnered attention due to its structural versatility and potential biological activities. The presence of both electron-donating and electron-withdrawing functional groups makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The chemical structure of 2-(4-aminobut-1-en-2-yl)-3-chlorophenol consists of a phenolic ring substituted at the 3-position with a chlorine atom, and an alkenyl chain linked to the 4-position of the phenol via an amine group. This configuration allows for multiple reaction pathways, including nucleophilic substitution, cross-coupling reactions, and condensation processes, making it a valuable intermediate in synthetic chemistry. The compound's solubility profile and stability under various conditions further enhance its utility in laboratory-scale preparations and industrial applications.

In recent years, there has been growing interest in developing novel therapeutic agents that target complex biological pathways. 2-(4-aminobut-1-en-2-yl)-3-chlorophenol has been studied for its potential pharmacological effects, particularly in the context of anti-inflammatory, antimicrobial, and anticancer applications. The amine functionality provides a site for hydrogen bonding interactions with biological targets, while the chlorophenolic moiety contributes to metabolic stability and lipophilicity. These characteristics make it an attractive scaffold for medicinal chemists seeking to design next-generation drugs.

One of the most compelling aspects of 2-(4-aminobut-1-en-2-yl)-3-chlorophenol is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity for specific enzymes or receptors. For instance, modifications at the butenyl chain have been explored to optimize pharmacokinetic properties, while alterations at the phenolic ring have been investigated to improve metabolic resistance. These efforts align with current trends in drug development, where structure-based design is used to fine-tune molecular properties.

The synthesis of 2-(4-aminobut-1-en-2-yl)-3-chlorophenol typically involves multi-step organic transformations, starting from readily available precursors such as 4-bromoacetophenone and butadiene derivatives. The introduction of the amino group followed by chlorination at the 3-position is a common strategy. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing both cost and environmental impact. These improvements are crucial for ensuring that promising compounds like this one can transition from academic research to commercial applications.

From a computational chemistry perspective, 2-(4-aminobut-1-en-2-yl)-3-chlorophenol has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of analogs with improved properties. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines, complementing experimental efforts by predicting outcomes before costly synthesis or testing.

The potential applications of 2-(4-aminobut-1-en-2-yl)-3-chlorophenol extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its structural features make it suitable for designing novel polymers or functional materials with tailored properties. Additionally, the compound's ability to participate in diverse chemical reactions underscores its versatility as a building block in synthetic organic chemistry. This adaptability ensures that it will remain relevant across multiple disciplines for years to come.

In conclusion, 2-(4-aminobut-1-en-2-yl)-3-chlorophenol (CAS No. 2229022-08-4) represents a significant advancement in chemical research with broad implications for medicine and industry. Its unique structural features, combined with its synthetic accessibility and potential biological activity, position it as a cornerstone compound for future innovation. As research continues to uncover new applications and refine synthetic methodologies, this molecule is poised to play an increasingly important role in addressing global challenges in health and technology.

2229022-08-4 (2-(4-aminobut-1-en-2-yl)-3-chlorophenol) 関連製品

- 2034585-28-7(N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide)

- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)

- 1795194-54-5(N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)

- 1806458-98-9(3-(3-Methyl-4-(trifluoromethoxy)phenyl)propanenitrile)

- 1040074-32-5(4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)

- 4373-59-5(Pyridine, 2-[4-(methylthio)phenyl]-)

- 340322-91-0(Methyl 2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)

- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)